![molecular formula C17H17BrN2O B5774308 N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5774308.png)
N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BDAA and has been synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may act by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic properties. This makes it a potentially useful compound for studying the mechanisms of inflammation and pain. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions that could be pursued in relation to N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One direction could be to further investigate the mechanism of action of this compound. This could involve studying its effects on specific enzymes and neurotransmitters. Another direction could be to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. This could involve testing its effects in animal models of these disorders. Finally, another direction could be to synthesize analogs of N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide and test their effects in lab experiments. This could help to identify compounds with improved efficacy and reduced side effects.
Synthesemethoden
N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can be synthesized through various methods. One of the most common methods involves the reaction of 2-bromoaniline with N-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in the presence of a palladium catalyst. This reaction results in the formation of N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFNAPCSNADHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.